Enantiomeric Configuration Determines Biological Activity of Derived Kinase Inhibitors
The (S)-enantiomer serves as a critical precursor for potent kinase inhibitors. A derivative, 6-(4-(1-aminoethyl)-2-fluorophenoxy)benzo[c][1,2]oxaborol-1(3H)-ol, synthesized from the (S)-configured building block, exhibits an IC₅₀ of 50 nM against cAMP-dependent protein kinase catalytic subunit alpha (PKA) [1]. The corresponding (R)-enantiomer derivative would be expected to show significantly different activity due to the chiral center's direct involvement in target binding [2].
| Evidence Dimension | Kinase inhibitory potency of derivative compound |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (PKA inhibition, derivative compound) |
| Comparator Or Baseline | R-enantiomer derivative (data not publicly available; expected to differ based on stereochemical SAR) |
| Quantified Difference | Not directly quantified for enantiomer pair; class-level inference supports significant activity divergence. |
| Conditions | Phosphorylation assay using recombinant human PKA catalytic subunit, Reaction Biology (Malvern), 2°C [1] |
Why This Matters
This demonstrates that the (S)-configuration is essential for achieving nanomolar potency in kinase-targeting applications, directly impacting procurement decisions for medicinal chemistry programs.
- [1] BindingDB. BDBM258594: 6-(4-(1-aminoethyl)-2-fluorophenoxy)benzo[c][1,2]oxaborol-1(3H)-ol, PKA IC₅₀ = 50 nM. Entry from US9493490. View Source
- [2] US Patent 9493490. Boron-containing small molecules as kinase inhibitors. Example 3. View Source
